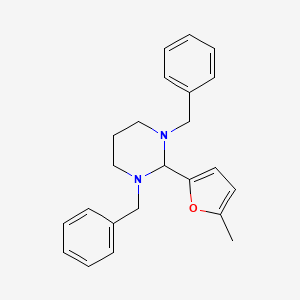

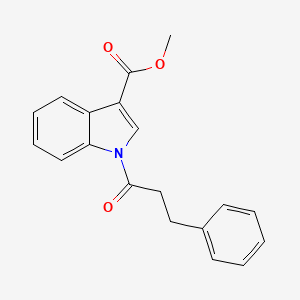

![molecular formula C18H17N3OS B5555653 3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This section covers a general introduction to pyrazolopyridine compounds, highlighting their significance in chemical synthesis and various applications. Although specific applications related to drug use and dosage are excluded as per your request, it's notable that compounds like 3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine are studied for their potential in diverse fields including materials science and organic chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves multi-step chemical reactions, starting from basic pyrazole and pyridine scaffolds and introducing various substituents through reactions such as condensation, cyclization, and substitution. Techniques such as ultrasound-promoted synthesis have been utilized for efficient and regioselective formation of fused polycyclic pyrazolopyridines, demonstrating the advancement in synthetic methodologies for these compounds (Nikpassand et al., 2010).

Molecular Structure Analysis

Molecular structure determination of pyrazolopyridine compounds is commonly achieved using X-ray crystallography, NMR, and mass spectrometry. These techniques have elucidated the planar structures of the pyrazole, pyridine, and pyran components, their coplanarity, and the types of molecular packing in the crystal lattice, which are crucial for understanding the compound's reactivity and physical properties (Ganapathy et al., 2015).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Catalytic Applications

One area of research involves the synthesis of pyridine-pyrimidines and their derivatives, utilizing multicomponent reactions that demonstrate the versatility of pyrazole and pyridine-based compounds in constructing complex molecular architectures. For instance, Rahmani et al. (2018) demonstrated an efficient synthesis of pyridine-pyrimidines using a three-component reaction catalyzed by a triazine diphosphonium hydrogen sulfate ionic liquid, highlighting the compound's utility in facilitating the creation of novel heterocyclic structures with potential pharmaceutical applications (Rahmani et al., 2018).

Antimicrobial and Antioxidant Properties

Further research into pyrazole, pyridine, and pyrimidine derivatives has revealed their potential in biomedical applications, including antimicrobial and antioxidant properties. El‐Borai et al. (2013) investigated the chemical behavior of enaminones derived from pyrazolopyridines, discovering compounds with significant antioxidant activity and antimicrobial properties, which could lead to new therapeutic agents (El‐Borai et al., 2013).

Molecular Docking and Drug Design

The exploration of pyridine and fused pyridine derivatives in drug design has also been a focus, with studies performing molecular docking to assess the binding efficiencies of these compounds against target proteins. Flefel et al. (2018) synthesized novel pyridine–pyrazole hybrid derivatives and conducted in silico molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as lead compounds in drug discovery (Flefel et al., 2018).

Supramolecular Chemistry and Materials Science

In materials science, the structural analysis of pyrazolopyridine derivatives has contributed to understanding their supramolecular aggregation behavior, which is essential for designing novel materials with specific properties. Low et al. (2007) investigated the supramolecular aggregation of pyrazolopyridine carbonitriles, revealing insights into hydrogen bonding and molecular packing, which could inform the design of materials with tailored properties (Low et al., 2007).

Eigenschaften

IUPAC Name |

[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-6-8-16(9-7-12)23-17-13(2)20-21(14(17)3)18(22)15-5-4-10-19-11-15/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXNZJVZDUYBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

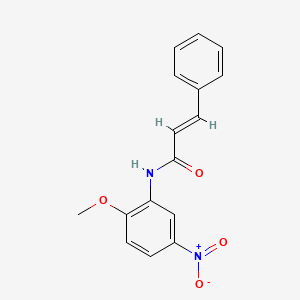

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

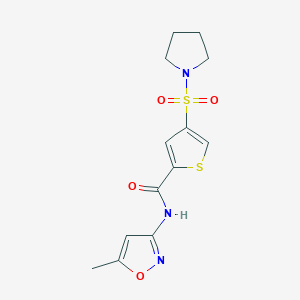

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

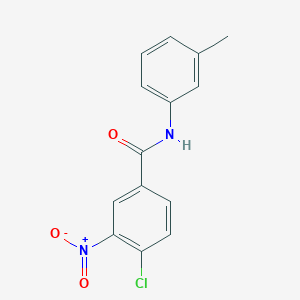

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)